Suramin

Catalog No.
S003035
CAS No.
145-63-1
M.F
C51H40N6O23S6
M. Wt
1297.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Suramin

CAS Number

145-63-1

Product Name

Suramin

IUPAC Name

8-[[4-methyl-3-[[3-[[3-[[2-methyl-5-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid

Molecular Formula

C51H40N6O23S6

Molecular Weight

1297.3 g/mol

InChI

InChI=1S/C51H40N6O23S6/c1-25-9-11-29(49(60)54-37-13-15-41(83(69,70)71)35-21-33(81(63,64)65)23-43(45(35)37)85(75,76)77)19-39(25)56-47(58)27-5-3-7-31(17-27)52-51(62)53-32-8-4-6-28(18-32)48(59)57-40-20-30(12-10-26(40)2)50(61)55-38-14-16-42(84(72,73)74)36-22-34(82(66,67)68)24-44(46(36)38)86(78,79)80/h3-24H,1-2H3,(H,54,60)(H,55,61)(H,56,58)(H,57,59)(H2,52,53,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80)

InChI Key

FIAFUQMPZJWCLV-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=[OH+])(=O)[O-])S(=[OH+])(=O)O)NC(=O)C4=CC(=CC=C4)NC(=O)NC5=CC=CC(=C5)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)[O-])S(=[OH+])(=O)[O-])S(=[OH+])(=O)O)C

Solubility

8.72e-03 g/L

Synonyms

Germanin, Hexasodium Salt Suramin, Monosodium Salt Suramin, Moranil, Naganin, Naganol, Naphuride, Salt Suramin, Hexasodium, Salt Suramin, Monosodium, Sodium, Suramin, Suramin, Suramin Sodium, Suramin, Hexasodium Salt, Suramin, Monosodium Salt

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)NC(=O)C4=CC(=CC=C4)NC(=O)NC5=CC=CC(=C5)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C

Description

The exact mass of the compound Suramin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 8.72e-03 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34936. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Naphthalenesulfonates. It belongs to the ontological category of naphthalenesulfonic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • African trypanosomiasis (sleeping sickness): Caused by trypanosome parasites transmitted by tsetse flies, suramin disrupts the parasite's lifecycle and metabolism, effectively eliminating them [].
  • Onchocerciasis (river blindness): This parasitic worm infection is treated with suramin, which targets the adult worms responsible for causing disease [].

Suramin's mechanism of action against these parasites remains somewhat unclear. However, research suggests it disrupts essential processes within the parasites, like their ability to utilize nutrients and maintain their cell membrane integrity [].

Suramin's Potential in Oncology

Beyond its established role in parasitology, ongoing research explores suramin's potential as an anti-cancer agent. Studies have shown it exhibits antiproliferative effects against various cancer cell lines, including ovarian and cervical cancers [].

These effects seem to be linked to suramin's ability to:

  • Inhibit enzymes and growth factors crucial for cancer cell development [].
  • Downregulate heparanase, an enzyme involved in cancer cell growth and invasion [].

Despite promising pre-clinical data, suramin's broad mechanism of action also leads to several side effects, limiting its widespread use in cancer treatment [].

Suramin in Neurological Research

Emerging research investigates suramin's potential application in neurological disorders. Its ability to antagonize purinergic receptors, involved in cell signaling, has led to studies exploring its use in Fragile X syndrome, a neurodevelopmental disorder [].

Suramin is a complex polyanionic compound with the molecular formula C51H40N6O23S6C_{51}H_{40}N_{6}O_{23}S_{6}. It is primarily known for its therapeutic applications in treating African trypanosomiasis (sleeping sickness) and onchocerciasis (river blindness). Suramin is administered parenterally, as it is not orally bioavailable, and is often delivered as the sodium sulfonate salt to enhance its water solubility. The compound features a symmetric structure characterized by a central urea functional group, six sulfonic acid groups, and multiple aromatic systems, including four benzene rings and two naphthalene moieties .

, primarily involving the formation of amide bonds through reactions between aromatic amines and acyl chlorides. The synthesis processes often involve multiple steps, including amidation and reduction to yield suramin derivatives. For instance, recent studies have explored synthesizing novel suramin analogs that exhibit anti-proliferative activity against specific receptors .

Suramin synthesis typically involves the following methods:

  • Amidation: Formation of amide bonds from corresponding amines and carboxylic acids.
  • Reduction: Various reduction methods are employed to synthesize suramin derivatives from precursors.
  • Building Blocks: Starting from separate naphthalene structures or urea compounds to construct the final product through successive additions .

Recent advancements have focused on optimizing these synthesis pathways to produce derivatives with enhanced biological activity while minimizing toxicity.

Suramin has several applications beyond its primary use in treating parasitic infections:

  • Antineoplastic Agent: Investigated for its potential in cancer therapy due to its ability to inhibit tumor growth.
  • Research Reagent: Utilized in studies involving G protein-coupled receptors and ATPases, providing insights into cellular signaling pathways .
  • Experimental Therapeutics: Explored for conditions such as prostate cancer and other malignancies in clinical trials .

Suramin's interactions with various biological systems have been extensively studied:

  • G Protein-Coupled Receptors: Suramin inhibits the activation of heterotrimeric G proteins by preventing guanine nucleotide exchange, thereby blocking downstream signaling pathways .
  • Receptor Binding: It has been shown to alter receptor conformations, affecting ligand binding dynamics .
  • Toxicity Profiles: Interaction studies have revealed potential adverse effects such as skin reactions and systemic toxicity, particularly at high doses or in susceptible individuals .

Several compounds share structural similarities with suramin. These include:

Compound NameStructural FeaturesUnique Properties
PentamidineAromatic rings, amide linkagesPrimarily used against African sleeping sickness
MelarsoprolOrganometallic compoundUsed for treating late-stage African trypanosomiasis
ChlorpromazinePhenothiazine derivativeAntipsychotic agent with some antiparasitic properties
DoxorubicinAnthracycline antibioticEffective chemotherapeutic agent; different mechanism

Suramin stands out due to its unique polyanionic structure and broad spectrum of biological activities, particularly its specific action against parasitic infections alongside potential anticancer properties.

Structural Characterization and Symmetry

Suramin exhibits a distinctive molecular architecture characterized by perfect centrosymmetric organization around a central urea functional group [3] [4]. The molecule demonstrates C2 symmetry, creating a perfectly balanced structure where each half of the molecule mirrors the other across the central axis [5]. This symmetrical design is fundamental to the compound's biological activity and binding characteristics.

The overall molecular geometry can be described as an extended linear structure with the central urea group serving as the pivotal connection point between two identical molecular halves [2]. Each half consists of a methodically arranged sequence of aromatic systems connected through amide linkages, culminating in heavily sulfonated naphthalene terminals. The symmetrical arrangement contributes significantly to the molecule's ability to interact with diverse protein targets through multiple binding modes [5].

Nuclear magnetic resonance studies have revealed that suramin exists in multiple conformational states in solution, with the symmetrical architecture allowing for considerable flexibility while maintaining structural integrity [6]. The symmetry is maintained even when the molecule adopts different conformational states, ranging from extended configurations where naphthalene rings are separated by approximately 28-30 Å to more compact forms where the terminal rings approach within 16-18 Å [7].

Molecular Formula and Mass Spectrometry Analysis

Suramin possesses the molecular formula C51H40N6O23S6 with a molecular weight of 1297.28 g/mol in its free acid form [1] [8]. The sodium salt form, commonly used in pharmaceutical preparations, has the molecular formula C51H34N6Na6O23S6 with a molecular weight of 1429.17 g/mol [9] [10]. This substantial molecular weight places suramin among the larger small-molecule pharmaceuticals, contributing to its unique pharmacokinetic properties.

Mass spectrometry analysis of suramin presents unique challenges due to its highly acidic nature and multiple sulfonic acid groups [11]. Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry has proven particularly effective for analyzing suramin and its complexes. The technique reveals that suramin readily forms complex ions with basic peptides, with the formation of 1:1, 2:1, and higher-order complexes observable at remarkably low concentrations [11].

Electrospray mass spectrometry studies have provided detailed insights into suramin's binding behavior with proteins such as albumin [12]. These analyses demonstrate that suramin can bind to albumin in multiple stoichiometries, with up to 20 suramin molecules per albumin molecule observable under conditions of suramin excess. The mass spectrometric data reveal distinct binding patterns that correlate with therapeutic and toxic dose ranges, providing valuable information for clinical applications [12].

Functional Group Architecture

Central Urea Group Configuration

The central urea group (NH-CO-NH) serves as the structural and functional heart of the suramin molecule [3] [13]. This functional group acts as both a structural linker connecting the two symmetrical halves and a critical binding element for protein interactions. Nuclear magnetic resonance and crystallographic studies have shown that the urea group maintains a planar configuration, with the carbonyl oxygen and both nitrogen atoms lying in the same plane [13].

The central urea moiety plays a crucial role in protein binding interactions, as demonstrated in crystallographic studies of suramin-protein complexes. In the suramin-TRIM21 complex, key polar interactions involve the central urea group with specific amino acid residues, including direct hydrogen bonding with glutamic acid residues [13]. The urea group's positioning allows it to serve as an anchor point while the rest of the molecule adapts its conformation to optimize binding interactions.

The electron density distribution around the urea group contributes to the molecule's overall electronic properties. The carbonyl oxygen carries a partial negative charge, while the nitrogen atoms can participate in hydrogen bonding as both donors and acceptors, depending on the local environment and pH conditions [13].

Aromatic Ring Systems and Their Arrangement

Suramin contains a complex arrangement of aromatic ring systems organized in a specific sequence from the central urea group outward [2] [14]. Each molecular half contains two benzene rings and one naphthalene ring system, creating a total of six aromatic rings per molecule. The aromatic systems are connected through amide linkages, creating an extended conjugated system that contributes to the molecule's electronic properties.

The benzene rings immediately adjacent to the central urea group show meta-meta regiochemistry, which has been identified as crucial for biological activity [14]. Studies of suramin analogues have demonstrated that changes in the regiochemistry of these phenyl rings significantly affect both uptake and inhibitory activity. The positioning of substituents on these rings influences the overall molecular conformation and binding affinity [14].

The intermediate benzene rings contain methyl substituents that play important roles in molecular recognition and binding specificity [14]. These methyl groups contribute to the hydrophobic interactions with target proteins and influence the molecule's conformational preferences. The presence or absence of these methyl groups has been shown to affect the mode of inhibition and binding characteristics of suramin analogues [14].

The terminal naphthalene ring systems represent the most complex aromatic components of the molecule. Each naphthalene ring system is extensively substituted with sulfonic acid groups and connected to the rest of the molecule through amide linkages [2]. The planar naphthalene rings provide large hydrophobic surfaces for protein interactions while the sulfonic acid groups contribute multiple negative charges.

Sulfonation Patterns and Their Significance

The sulfonation pattern of suramin is one of its most distinctive structural features, with six sulfonic acid groups strategically positioned on the terminal naphthalene rings [1] [15]. Each naphthalene ring system carries three sulfonic acid groups arranged in a specific 1,3,5-trisulfonic acid pattern, creating what is termed naphthalene-1,3,5-trisulfonic acid moieties [16] [15].

The 1,3,5-trisulfonation pattern is critical for biological activity, as demonstrated by structure-activity relationship studies of suramin analogues [14] [15]. The positioning of sulfonic acid groups at the 1,3,5-positions creates an optimal arrangement for electrostatic interactions with positively charged protein surfaces. Alternative sulfonation patterns, such as 1,3,6-trisulfonic acid arrangements, result in significantly different binding properties and biological activities [14].

The sulfonic acid groups exist as strong acids with pKa values well below physiological pH, ensuring that suramin carries a net negative charge of -6 under physiological conditions [17] [18]. This high negative charge density contributes to the molecule's excellent water solubility and its ability to interact with positively charged protein domains through electrostatic interactions.

Infrared spectroscopy studies have identified characteristic vibrational frequencies associated with the sulfonic acid groups, particularly the in-phase S-O stretching vibration at approximately 1041 cm⁻¹ [17]. This spectroscopic signature serves as a diagnostic marker for suramin-protein complex formation and has been used to study binding interactions in various systems [17].

Physicochemical Behavior and Solution Chemistry

Solubility Parameters in Various Media

Suramin demonstrates exceptional water solubility due to its multiple ionic sulfonic acid groups, with solubility exceeding 50 mg/mL in aqueous solutions [19]. The hexasodium salt form shows excellent solubility in water and physiological saline solutions, making it suitable for parenteral administration. The high water solubility contrasts sharply with its limited solubility in organic solvents [19].

In organic solvents, suramin shows very limited solubility. It is sparingly soluble in 95% ethanol and essentially insoluble in nonpolar solvents such as benzene, ether, petroleum ether, and chloroform [19]. This solubility profile reflects the molecule's highly ionic character and extensive hydrogen bonding capacity with water molecules.

The solubility behavior varies with pH conditions due to the ionization state of the sulfonic acid groups and potential interactions with the amide functionalities [20]. At physiological pH (7.4), suramin exists predominantly as the hexaanion, maximizing its water solubility. The pH dependence of solubility has practical implications for pharmaceutical formulations and storage conditions [20].

Stability Profiles and Degradation Kinetics

Suramin demonstrates remarkable chemical stability under normal storage conditions [21] [22]. Studies of aqueous solutions have shown that the compound remains stable for extended periods when stored properly. At room temperature (22°C), suramin solutions maintained in glass containers show no significant degradation for at least seven days [22].

The primary degradation pathway involves hydrolysis of the amide linkages, producing amine precursors as the major degradation products [21]. High-performance liquid chromatography analysis has identified only one significant degradation product under normal conditions, indicating a relatively simple degradation mechanism. The hydrolysis follows first-order kinetics, allowing for predictable stability profiles [21].

Temperature significantly affects stability, with accelerated degradation observed at elevated temperatures. At 90°C in normal saline, suramin exhibits a half-life of approximately 5.5 hours [22]. However, under normal storage conditions at 4°C or room temperature, degradation is minimal, with less than 2% hydrolysis occurring after 42 days at 37°C [21].

The compound shows excellent stability across different infusion media, including normal saline (0.9% NaCl), 5% dextrose, and lactated Ringer's injection [22]. No visual changes or pH alterations occur during storage in these media, confirming the compound's suitability for clinical use in various intravenous formulations [22].

Ionic Character and Salt Formation

Suramin's ionic character is dominated by its six sulfonic acid groups, which remain fully ionized across the physiological pH range [18]. At physiological pH, the molecule carries a net charge of -6, making it one of the most highly charged small molecules used therapeutically. This high charge density profoundly influences its interactions with proteins, cellular membranes, and other biological components [18].

The compound readily forms salts with various cations, with the sodium salt being the most commonly used pharmaceutical form [9] [23]. The hexasodium salt maintains the molecule's water solubility while providing a stable, crystalline form suitable for pharmaceutical preparation. The salt formation does not significantly alter the core molecular structure but affects crystal packing and some physical properties [23].

pH studies have revealed complex interactions between suramin and proteins that depend on the ionization states of both the drug and the target protein [20]. The binding affinity to serum albumin, for example, shows strong pH dependence, with association constants varying significantly between pH 6.0 and 9.2. This pH dependence reflects changes in the electrostatic interactions as various ionizable groups on both suramin and the protein undergo protonation or deprotonation [20].

The molecule's high ionic character contributes to its tendency to form aggregates at higher concentrations [6]. Nuclear magnetic resonance and light scattering studies indicate that suramin can form multimeric assemblies in solution, particularly at concentrations above 0.5 mM. At low temperatures (5°C), dramatic line broadening in NMR spectra suggests the formation of larger aggregates, possibly resembling micelle-like structures [6].

Physical Description

Solid

XLogP3

1.5

Hydrogen Bond Acceptor Count

23

Hydrogen Bond Donor Count

12

Exact Mass

1296.0469086 g/mol

Monoisotopic Mass

1296.0469086 g/mol

Heavy Atom Count

86

UNII

6032D45BEM

Related CAS

129-46-4 (hexa-hydrochloride salt)

Drug Indication

For treatment of human sleeping sickness, onchocerciasis and other diseases caused by trypanosomes and worms.

Pharmacology

Suramin is a polysulphonated naphthylurea with potential antineoplastic activity. Suramin blocks the binding of various growth factors, including insulin-like growth factor I (IGF-I), epidermal growth factor (EGF), platelet-derived growth factor (PDGF), and tumor growth factor-beta (TGF-beta), to their receptors, thereby inhibiting endothelial cell proliferation and migration. This agent also inhibits vascular endothelial growth factor (VEGF)- and basic fibroblast growth factor (bFGF)-induced angiogenesis; retroviral reverse transcriptase; uncoupling of G-proteins from receptors; topoisomerases; cellular folate transport; and steroidogenesis. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents

Mechanism of Action

The mechanism is unknown, but the trypanocidal activity may be due to the inhibition of enzymes involved with the oxidation of reduced nicotinamide-adenine dinucleotide (NADH), which functions as a co-enzyme in many cellular reactions, such as respiration and glycolysis, in the trypanosome parasite. Suramin's action in the treatment of onchocerciasis is macrofilaricidal and partially microfilaricidal. It may also act as an antagonist of P2 receptors and as an agonist of Ryanodine receptors. It also can inhibit follicle-stimulating hormone receptors.

Other CAS

145-63-1
129-46-4

Absorption Distribution and Excretion

Poorly absorbed from the gastrointestinal tract.

Metabolism Metabolites

Little or no metabolism

Wikipedia

Suramin

Biological Half Life

Approximately 36 to 60 days

Dates

Modify: 2023-07-15
[1]. Darsaud A, et al. Megazol combined with suramin improves a new diagnosis index of the early meningo-encephalitic phase of experimental African trypanosomiasis. Trop Med Int Health. 2004 Jan;9(1):83-91.
[2]. Anderson J, et al. Further studies on the treatment of ocular onchocerciasis with diethylcarbamazine and suramin. Br J Ophthalmol. 1978 Jul;62(7):450-7.

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